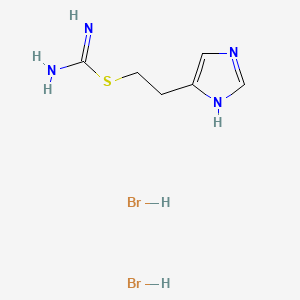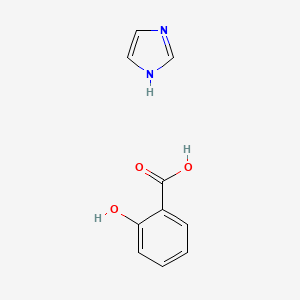
Acide phosphonique, bis-((cycloheptylamino)méthylène)-, sel disodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is a chemical compound with the molecular formula C8H19NO6P2.2Na. It is a disodium salt of a phosphonic acid derivative, where the phosphonic acid group is bonded to a cycloheptylamino moiety
Applications De Recherche Scientifique
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in studying enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, water treatment chemicals, and as a corrosion inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt typically involves the reaction of cycloheptylamine with phosphorous acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the reaction of cycloheptylamine with phosphorous acid derivatives. The reaction is conducted in reactors designed to handle large volumes, and the product is purified through crystallization and filtration processes to obtain the disodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical properties.
Substitution: Substitution reactions can result in the formation of various substituted phosphonic acid derivatives.
Mécanisme D'action
The mechanism by which Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is compared with other similar compounds, such as:
ATMP (Aminotris(methylphosphonic acid)): ATMP is another phosphonic acid derivative with similar applications in industry and research.
NTMP (Nitrilotrimethylphosphonic acid): NTMP is a related compound used in water treatment and as a chelating agent.
Uniqueness: Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is unique in its structure and reactivity, which allows it to be used in a wide range of applications. Its cycloheptylamino moiety provides distinct chemical properties compared to other phosphonic acid derivatives.
Conclusion
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable reagent in various fields, including chemistry, biology, medicine, and industry. Further research and development of this compound could lead to new discoveries and advancements in these areas.
Propriétés
Numéro CAS |
138330-18-4 |
|---|---|
Formule moléculaire |
C8H19NNaO6P2 |
Poids moléculaire |
310.18 g/mol |
Nom IUPAC |
disodium;[2-cycloheptyl-1-[hydroxy(oxido)phosphoryl]ethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H19NO6P2.Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15); |
Clé InChI |
NAGSSKDVBYWMBM-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
SMILES canonique |
C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O.[Na] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)




![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)




